Buergerinin B

Description

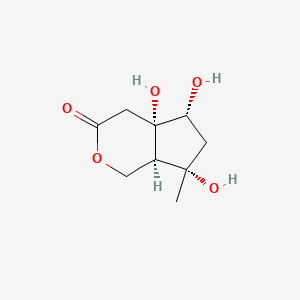

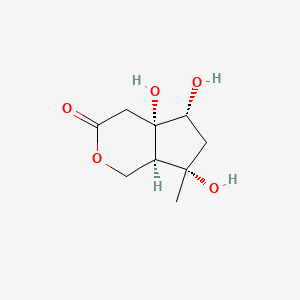

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOXWSFMKSXFDD-YGBUUZGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1COC(=O)C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1COC(=O)C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Buergerinin B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid compound isolated from the roots of Scrophularia buergeriana.[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, and compounds from the Scrophularia genus, in particular, have been investigated for their neuroprotective and other pharmacological properties. This document provides a detailed technical guide on the chemical structure, properties, and (to the extent publicly available) biological activity of this compound.

Chemical Structure and Properties

This compound is a structurally complex molecule with a fused cyclopentanopyran ring system. Its chemical identity is well-defined and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one | PubChem[1] |

| Molecular Formula | C₉H₁₄O₅ | PubChem[1] |

| Molecular Weight | 202.20 g/mol | PubChem[1] |

| CAS Number | 919769-83-8 | Pharmaffiliates[2] |

| 2D Structure |

| PubChem[1] |

| 3D Conformer |

| PubChem[1] |

Experimental Protocols

General Isolation and Purification Workflow (Hypothetical)

References

An In-depth Technical Guide on the Isolation of Buergerinin B from Scrophularia ningpoensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scrophularia ningpoensis, a perennial plant native to China, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within its roots, including a class of iridoids with potential therapeutic applications. Among these is Buergerinin B, a compound of growing interest to the scientific community. This technical guide provides a comprehensive overview of the isolation and purification of this compound from the roots of Scrophularia ningpoensis, drawing upon established scientific literature. The methodologies, data, and workflows presented herein are intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to the development of effective isolation and purification strategies.

| Property | Value |

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |

| CAS Number | 919769-83-8 |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on the successful isolation of this compound from the roots of Scrophularia ningpoensis as documented in scientific literature.[1]

Plant Material and Extraction

-

Plant Material: Dried roots of Scrophularia ningpoensis.

-

Extraction:

-

The air-dried and powdered roots of Scrophularia ningpoensis (approximately 10 kg) are extracted three times with 95% ethanol at room temperature.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatographic Purification

The n-butanol soluble fraction, which contains this compound, is subjected to a series of chromatographic separations to isolate the compound.

-

Initial Column Chromatography:

-

The n-butanol extract is applied to a silica gel column.

-

The column is eluted with a gradient of chloroform and methanol (CHCl₃-MeOH) to yield several fractions.

-

-

Sephadex LH-20 Chromatography:

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified on a Sephadex LH-20 column.

-

Elution is typically performed with methanol to remove interfering compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.

-

Fractions are collected and monitored by UV detection. Those corresponding to the peak of this compound are collected and combined.

-

-

Final Product: The combined fractions are concentrated to yield purified this compound as a white powder.

Spectroscopic Data for Structural Elucidation

The identity and purity of the isolated this compound are confirmed through spectroscopic analysis.

| Spectroscopic Data | Description |

| ¹H-NMR (CD₃OD, 400 MHz) | δ: 4.25 (1H, dd, J = 8.8, 6.0 Hz, H-1), 2.78 (1H, m, H-5), 4.01 (1H, d, J = 4.0 Hz, H-6), 1.95 (1H, m, H-7), 1.75 (1H, m, H-8), 3.65 (1H, d, J = 12.0 Hz, H-10a), 3.45 (1H, d, J = 12.0 Hz, H-10b), 1.30 (3H, s, H₃-11) |

| ¹³C-NMR (CD₃OD, 100 MHz) | δ: 70.1 (C-1), 45.3 (C-5), 80.2 (C-6), 50.1 (C-7), 40.5 (C-8), 98.9 (C-9), 62.3 (C-10), 23.5 (C-11) |

| Mass Spectrometry (ESI-MS) | m/z 225 [M+Na]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide has outlined a detailed methodology for the isolation of this compound from the roots of Scrophularia ningpoensis. By providing comprehensive experimental protocols, physicochemical data, and a clear visual workflow, this document aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural product. The successful isolation and characterization of this compound are critical first steps in unlocking its full potential in drug discovery and development.

References

Buergerinin B: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid compound that has been identified in plant species of the Scrophularia genus. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural sources, abundance, and putative biological activities, with a focus on its potential interactions with key cellular signaling pathways. The information is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been primarily isolated from the roots of two plant species belonging to the Scrophulariaceae family:

These plants are used in traditional medicine, particularly in East Asia. The roots are the primary part of the plant where this compound has been identified and isolated.[1][2][3][4]

Abundance of this compound

Currently, there is a lack of specific quantitative data in the published scientific literature regarding the abundance of this compound in its natural sources. While several studies have reported the isolation of this compound from Scrophularia buergeriana and Scrophularia ningpoensis, they do not provide details on the yield or concentration of the compound in the plant material. This represents a significant knowledge gap and an area for future research. A review of the chemical constituents of the Scrophularia genus notes that in most cases, quantitative analysis of bioactive compounds has not been a primary focus.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not explicitly available in the current body of scientific literature. However, based on general methods reported for the isolation of iridoids from Scrophularia species, a general workflow can be inferred.

General Isolation and Purification Workflow

The isolation of this compound, as part of a broader phytochemical analysis of Scrophularia roots, typically involves the following conceptual steps:

References

Physical and chemical properties of Buergerinin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Buergerinin B is compiled from publicly available data. A comprehensive experimental analysis of this compound appears to be limited in published scientific literature. Much of the biological context is derived from studies on the source plant, Scrophularia buergeriana, and related iridoid compounds, as direct studies on this compound are scarce.

Introduction

This compound is an iridoid derivative isolated from the roots of Scrophularia buergeriana Miquel, a plant used in traditional medicine. Iridoids are a class of secondary metabolites known for a wide range of biological activities. This guide provides a summary of the known physical and chemical properties of this compound, alongside the biological context of its source and related compounds, to support further research and drug development efforts.

Physicochemical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound[1]

| Property | Value |

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |

| CAS Number | 919769-83-8 |

| XLogP3 | -1.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 0 |

| Exact Mass | 202.08412354 |

| Monoisotopic Mass | 202.08412354 |

| Topological Polar Surface Area | 87 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 278 |

Table 2: Experimental Physical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Solubility | Data not available |

| Appearance | Data not available |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the reviewed literature. The structural elucidation of this compound would have relied on these techniques.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of isolated this compound is limited in the available literature. However, extracts from its source plant, Scrophularia buergeriana, and other isolated iridoids from this plant have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound.

Extracts of Scrophularia buergeriana have been shown to possess neuroprotective, anti-inflammatory, and memory-improving properties. For instance, an extract of S. buergeriana was found to attenuate neuroinflammation in BV-2 microglia cells by suppressing the TLR4/MyD88/NF-κB and AP-1 signaling pathways. It also showed neuroprotective effects in SH-SY5Y neuroblastoma cells. Other studies have indicated that extracts can improve memory impairment by inhibiting apoptosis and reducing oxidative stress.

Given that this compound is an iridoid from this plant, it may contribute to these observed effects. The NF-κB and MAPK signaling pathways are common targets for anti-inflammatory compounds and are therefore logical starting points for investigating the mechanism of action of this compound.

Potential Signaling Pathway Involvement

The diagram below illustrates a generalized inflammatory signaling pathway that is often modulated by natural products with anti-inflammatory properties. This represents a potential, though unconfirmed, mechanism for this compound.

Spectroscopic Data of Buergerinin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Buergerinin B, an iridoid compound isolated from Scrophularia buergeriana. While specific nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data are not publicly available in the reviewed literature, this document compiles the existing mass spectrometry (MS) information and presents generalized experimental protocols for the spectroscopic analysis of natural products like this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of a compound. The available MS data for this compound is summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₄O₅ | PubChem |

| Molecular Weight | 202.20 g/mol | PubChem |

| Exact Mass | 202.08412354 Da | PubChem |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not available in the accessible literature. The primary publication citing the isolation and structure elucidation of a related compound, "buergerinin," mentions the use of 1D and 2D NMR for structural determination, but the specific data remains unavailable[1].

For illustrative purposes, representative spectroscopic data for iridoid glycosides isolated from Scrophularia species can be found in the work by Guzzo et al. (2021) and others, which can provide an indication of the types of signals to be expected for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of novel natural products like this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the isolated compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source like Electrospray Ionization (ESI) is typically used.

Sample Preparation:

-

A small amount of the purified this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

Data Acquisition:

-

Ionization Mode: ESI in positive or negative ion mode. For iridoids, positive ion mode often yields [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Range: A scan range of m/z 50-1000 is typically sufficient.

-

Resolution: Set to a high resolution (e.g., >10,000) to enable accurate mass measurement.

-

Calibration: The instrument is calibrated using a known standard immediately prior to analysis to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

A standard one-pulse experiment is performed to obtain the proton spectrum.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment is run to obtain a spectrum with singlets for each unique carbon.

-

A larger spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are required.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Thin Film: The sample is dissolved in a volatile solvent, a drop is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

-

KBr Pellet: The sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Data Acquisition:

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Early-Stage Research on Bioactive Compounds from Scrophularia buergeriana, the Source of Buergerinin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a chemical compound isolated from Scrophularia buergeriana, a plant with a history of use in traditional medicine for treating conditions such as fever, swelling, and neuritis.[1][2] While direct early-stage research on this compound is limited in publicly available scientific literature, extensive studies on the extracts of Scrophularia buergeriana and its other primary bioactive constituents, such as iridoid glycosides and phenylpropanoids, offer significant insights into its potential therapeutic applications and mechanisms of action. This guide provides a comprehensive overview of this research, focusing on the neuroprotective and anti-inflammatory properties attributed to the compounds found in Scrophularia buergeriana. The data and pathways described herein lay the groundwork for future investigations into the specific activities of this compound.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on Scrophularia buergeriana extracts and its isolated compounds. These data highlight the neuroprotective and anti-inflammatory efficacy in various experimental models.

Table 1: Neuroprotective Effects of Scrophularia buergeriana Iridoid Glycosides against Glutamate-Induced Neurotoxicity in Rat Cortical Cultures

| Compound | Concentration Range for Significant Neuroprotection | Reference |

| 8-O-E-p-methoxycinnamoylharpagide | 100 nM to 10 µM | [3][4] |

| 8-O-Z-p-methoxycinnamoylharpagide | 100 nM to 10 µM | [3][4] |

| 6'-O-E-p-methoxycinnamoylharpagide | 100 nM to 10 µM | [3][4] |

| 6'-O-Z-p-methoxycinnamoylharpagide | 100 nM to 10 µM | [3][4] |

| E-harpagoside | 100 nM to 10 µM | [3][4] |

| Z-harpagoside | 100 nM to 10 µM | [3][4] |

| Harpagide | 100 nM to 10 µM | [3][4] |

Table 2: Effects of Scrophularia buergeriana Extract (Brainon®) on Antioxidant Enzyme Expression in Scopolamine-Treated Mouse Hippocampal Tissue

| Treatment Group | Dose | Fold Increase in SOD-1 Levels (vs. Scopolamine group) | Reference |

| Brainon® | 30 mg/kg | 1.6 | [2] |

| Brainon® | 100 mg/kg | 3.6 | [2] |

| Ginkgo Biloba Extract (GBE) | 50 mg/kg | 3.9 | [2] |

Table 3: Effects of Scrophularia buergeriana Extract (Brainon®) on Pro-inflammatory Cytokine mRNA Expression in Scopolamine-Treated Mouse Hippocampal Tissue

| Treatment Group | Dose | % Decrease in IL-1β mRNA Expression (vs. Scopolamine group) | Reference |

| Brainon® | 100 mg/kg | 30% | [2] |

| Ginkgo Biloba Extract (GBE) | 50 mg/kg | 18% | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the research on Scrophularia buergeriana are provided below.

Glutamate-Induced Neurotoxicity Assay in Rat Cortical Cultures

-

Objective: To assess the neuroprotective effects of iridoid glycosides isolated from Scrophularia buergeriana against glutamate-induced neuronal cell death.

-

Cell Culture: Primary cortical cells were prepared from the cerebral cortices of 17-day-old fetal Sprague-Dawley rats. The cortices were dissociated into single cells and plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells per well. Cultures were maintained in a humidified incubator with 5% CO2 at 37°C.

-

Treatment: After 7 days in vitro, the cultured cortical cells were pre-treated with various concentrations of the test compounds (100 nM to 10 µM) for a specified period. Subsequently, the cells were exposed to glutamate to induce neurotoxicity.

-

Assessment of Neurotoxicity: Cell viability was assessed using a quantitative colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The amount of formazan produced, which is proportional to the number of viable cells, was measured spectrophotometrically.

-

Data Analysis: The neuroprotective effect of the compounds was determined by comparing the viability of treated cells to that of glutamate-only treated cells and control cells.

In Vivo Scopolamine-Induced Memory Impairment Model

-

Objective: To evaluate the effects of Scrophularia buergeriana extract (Brainon®) on cognitive function in a mouse model of memory impairment.

-

Animals: Male mice were used for the study.

-

Treatment: Brainon® (30 or 100 mg/kg/day) or Ginkgo Biloba Extract (GBE; 50 mg/kg/day) was administered orally to the mice for a period of 12 weeks.

-

Induction of Memory Impairment: Scopolamine, a muscarinic acetylcholine receptor antagonist, was used to induce memory deficits.

-

Behavioral Tests: Cognitive function was assessed using behavioral tests such as the Y-maze and passive avoidance tests.

-

Biochemical Analysis: Following the behavioral tests, the animals were sacrificed, and the cerebral cortex and hippocampus were dissected for further analysis. Western blotting was performed to measure the levels of proteins involved in Alzheimer's disease pathology (Aβ1-42, Tau hyperphosphorylation), oxidative stress, inflammation, apoptosis, and synaptic function (AChE, p-CREB/CREB, BDNF). Real-time quantitative PCR was used to measure the mRNA expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

Anti-Neuroinflammatory Activity in BV-2 Microglia Cells

-

Objective: To investigate the anti-inflammatory mechanisms of Scrophularia buergeriana extract (Brainon®) in microglial cells.

-

Cell Culture: BV-2 microglia cells were cultured in an appropriate medium.

-

Treatment: Cells were pre-treated with Brainon® before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: The release of nitric oxide (NO) was measured in the culture medium. The expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) was determined by Western blotting or qPCR.

-

Signaling Pathway Analysis: The expression and phosphorylation status of key proteins in the TLR4/MyD88, NF-κB/AP-1, and p38/JNK signaling pathways were analyzed by Western blotting to elucidate the mechanism of action.

Signaling Pathways and Mechanisms of Action

The neuroprotective and anti-inflammatory effects of compounds from Scrophularia buergeriana are mediated through the modulation of several key signaling pathways.

Anti-Neuroinflammatory Signaling Cascade

Extracts from Scrophularia buergeriana have been shown to attenuate neuroinflammation by inhibiting the TLR4/MyD88 signaling pathway in microglia.[5] This inhibition leads to the suppression of downstream inflammatory cascades, including the NF-κB, AP-1, p38, and JNK pathways. The ultimate effect is a reduction in the production of pro-inflammatory mediators such as nitric oxide, IL-6, IL-1β, and TNF-α.

Caption: Anti-neuroinflammatory pathway of S. buergeriana extract.

CREB-BDNF Pro-Survival Signaling Pathway

In models of cognitive impairment, Scrophularia buergeriana extract has been observed to promote synaptic function and neuronal survival by upregulating the phosphorylation of CREB (cAMP response element-binding protein) and the expression of BDNF (brain-derived neurotrophic factor).[6] This pathway is crucial for learning, memory, and neuronal plasticity.

References

- 1. Scrophulariae Radix: An Overview of Its Biological Activities and Nutraceutical and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scrophularia buergeriana Extract (Brainon) Attenuates Neuroinflammation in BV-2 Microglia Cells and Promotes Neuroprotection in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Scrophularia buergeriana Extract (Brainon®) on Aging-Induced Memory Impairment in SAMP8 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Buergerinin B: A Technical Overview of Its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buergerinin B is a naturally occurring iridoid compound isolated from the roots of Scrophularia buergeriana, a plant with a history of use in traditional medicine. This document provides a comprehensive technical guide to the discovery and scientific history of this compound. Due to the limited availability of detailed primary research in publicly accessible databases, this guide synthesizes the known information regarding its origin and the broader biological context of related compounds from its source. While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in available literature, this paper presents the foundational knowledge and outlines the general methodologies used for the isolation and characterization of similar iridoid glycosides from Scrophularia species.

Discovery and Origin

This compound was first reported as one of four new iridoids, designated Buergerinins B-E, isolated from the roots of Scrophularia buergeriana[1]. The initial discovery was part of a broader phytochemical investigation into this plant species, which is known to be a rich source of various iridoid glycosides. The nomenclature of "Buergerinin" is derived from the plant species itself.

Source Organism: Scrophularia buergeriana Plant Part: Roots

Chemical Structure

The chemical structure of this compound is provided in public chemical databases such as PubChem.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₅ | PubChem |

| Molecular Weight | 202.20 g/mol | PubChem |

| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one | PubChem |

| InChI Key | FQOXWSFMKSXFDD-YGBUUZGLSA-N | PubChem |

| Canonical SMILES | C[C@@]1(C--INVALID-LINK--O)O | PubChem |

Isolation and Structure Elucidation: General Methodology

While the specific experimental details for the isolation of this compound are not available in the reviewed literature, the general protocol for isolating iridoid glycosides from Scrophularia species typically involves the following steps. This workflow is based on methodologies reported for the isolation of other iridoids from the same plant.

Caption: Generalized workflow for the isolation and identification of iridoids.

The structure of this compound was likely determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity and Therapeutic Potential

There is currently a lack of specific biological activity data for this compound in the accessible scientific literature. However, numerous other iridoid glycosides isolated from Scrophularia buergeriana have demonstrated significant biological activities, primarily neuroprotective and anti-inflammatory effects[2][3].

Table 2: Reported Biological Activities of Iridoids from Scrophularia buergeriana

| Compound/Extract | Biological Activity | Reference |

| S. buergeriana extract | Neuroprotective against glutamate-induced toxicity | [2] |

| Harpagide | Attenuates glutamate-induced neurotoxicity | [3] |

| 8-O-E-p-methoxycinnamoyl-harpagide | Attenuates glutamate-induced neurotoxicity | [3] |

| S. buergeriana extract | Anti-allergic effects | [4] |

Given the shared iridoid scaffold, it is plausible that this compound may exhibit similar biological properties. Further research is required to elucidate its specific bioactivities and potential therapeutic applications.

Potential Signaling Pathways of Interest

Based on the known activities of other compounds from Scrophularia buergeriana, future research on this compound could investigate its effects on signaling pathways related to inflammation and neuronal cell death. A hypothetical pathway that is often implicated in the anti-inflammatory effects of natural products is the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally characterized iridoid from Scrophularia buergeriana. While its discovery has been documented, there is a significant gap in the publicly available literature regarding its specific biological activities and mechanism of action. The established neuroprotective and anti-inflammatory properties of other constituents from the same plant suggest that this compound is a promising candidate for further pharmacological investigation. Future research should focus on:

-

Total Synthesis: To provide a renewable source of the compound for extensive biological testing.

-

In vitro and in vivo studies: To determine its efficacy in models of neurodegenerative and inflammatory diseases.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

The development of a comprehensive understanding of this compound's pharmacological profile will be crucial for assessing its potential as a lead compound in drug discovery and development.

References

- 1. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iridoids from Scrophularia buergeriana attenuate glutamate-induced neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Scrophularia buergeriana extract on the degranulation of mast cells and ear swelling induced by dinitrofluorobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Buergerinin B CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on Buergerinin B. It is important to note that research on this specific compound is limited. The biological activities and pathways discussed are largely based on studies of the plant from which it is derived, Scrophularia buergeriana, and other related iridoid glycosides. These activities are not yet experimentally confirmed for this compound itself.

Core Identifiers and Chemical Properties

This compound is an iridoid derivative that has been isolated from the roots of Scrophularia buergeriana.[1] Its chemical identifiers and key properties are summarized below.

| Identifier Type | Data | Reference |

| CAS Number | 919769-83-8 | [2] |

| PubChem CID | 91885076 | [1] |

| IUPAC Name | (4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one | [1] |

| Molecular Formula | C₉H₁₄O₅ | [1] |

| Molecular Weight | 202.20 g/mol | [1] |

| InChI | InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1 | [1] |

| InChIKey | FQOXWSFMKSXFDD-YGBUUZGLSA-N | [1] |

| SMILES | C[C@@]1(C--INVALID-LINK--O)O | [1] |

Biological Activity and Therapeutic Potential: An Extrapolation from Scrophularia buergeriana

Direct experimental evidence for the biological activity of this compound is not currently available in published literature. However, the plant it is extracted from, Scrophularia buergeriana, has been studied for its medicinal properties, particularly its neuroprotective effects.[3][4]

Extracts of Scrophularia buergeriana, rich in iridoid glycosides, have demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary rat cortical cell cultures.[1][2] Other iridoid glycosides isolated from the same plant, such as E-harpagoside and 8-O-E-p-methoxycinnamoylharpagide (MCA-Hg), have shown cognitive-enhancing activities in scopolamine-treated mice.[5] These effects are attributed to both anti-acetylcholinesterase and antioxidant mechanisms.[5]

Given that this compound is an iridoid glycoside from this plant, it is plausible that it may share similar neuroprotective properties. However, this remains to be experimentally validated.

Putative Signaling Pathways

As there are no specific studies on the signaling pathways modulated by this compound, a hypothetical pathway is proposed based on the known neuroprotective effects of Scrophularia buergeriana extracts. These extracts have been shown to protect neuronal cells from glutamate-induced excitotoxicity.[1][2] A simplified, hypothetical signaling cascade is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Four new neuroprotective iridoid glycosides from Scrophularia buergeriana roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cognitive-enhancing and antioxidant activities of iridoid glycosides from Scrophularia buergeriana in scopolamine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Buergerinin B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is an iridoid glycoside that has been identified in plants of the Scrophularia genus.[1] Iridoids are a class of secondary metabolites that have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-viral, and neuroprotective effects. As research into the therapeutic potential of this compound and related compounds progresses, standardized and efficient protocols for their extraction and purification are essential for obtaining high-purity material for pharmacological studies and drug development.

This document provides a detailed, generalized protocol for the extraction and purification of this compound from plant material. The methodology is a composite based on established techniques for the isolation of iridoid glycosides from Scrophularia species and general phytochemical purification principles.[1][2] Additionally, a potential signaling pathway associated with the anti-inflammatory activity of compounds similar to this compound is illustrated.

Data Presentation

The following table summarizes the expected yields and purity at each major stage of the extraction and purification process. These values are representative and may vary depending on the starting plant material, solvent volumes, and specific laboratory conditions.

| Stage | Starting Material (Dry Weight) | Product | Expected Yield (w/w %) | Estimated Purity |

| Extraction | 1 kg | Crude Methanolic Extract | 10 - 15% | < 5% |

| Solvent Partitioning | 100 - 150 g | n-Butanol Fraction | 2 - 4% | 5 - 15% |

| Column Chromatography (Silica Gel) | 20 - 40 g | Enriched Fraction | 0.5 - 1% | 40 - 60% |

| Preparative HPLC | 5 - 10 g | This compound | 0.01 - 0.05% | > 95% |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the initial extraction of this compound from dried and powdered plant material (e.g., aerial parts of Scrophularia sp.).

Materials:

-

Dried, powdered plant material

-

Methanol (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

n-Butanol (ACS grade)

-

Deionized water

-

Rotary evaporator

-

Large glass beakers and flasks

-

Separatory funnel (2 L)

-

Filter paper

Procedure:

-

Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Suspend the crude extract in 1 L of deionized water and transfer to a 2 L separatory funnel.

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with:

-

n-Hexane (3 x 1 L) to remove nonpolar compounds.

-

Ethyl acetate (3 x 1 L) to remove compounds of intermediate polarity.

-

n-Butanol (3 x 1 L) to extract the iridoid glycosides.

-

-

Collect the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the n-butanol fraction containing this compound.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the n-butanol fraction using silica gel column chromatography.

Materials:

-

n-Butanol fraction from the previous step

-

Silica gel (60-120 mesh) for column chromatography

-

Chloroform (ACS grade)

-

Methanol (ACS grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

-

Chloroform:Methanol (95:5)

-

Chloroform:Methanol (90:10)

-

Chloroform:Methanol (85:15)

-

Chloroform:Methanol (80:20)

-

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a chloroform:methanol (85:15) solvent system and visualize the spots under a UV lamp.

-

Combine the fractions that contain the spot corresponding to this compound.

-

Evaporate the solvent from the combined fractions to obtain an enriched this compound fraction.

High-Purity Purification by Preparative HPLC

For obtaining highly pure this compound for bioassays, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

-

Enriched this compound fraction

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Lyophilizer

Procedure:

-

Dissolve the enriched this compound fraction in the initial mobile phase.

-

Purify the sample using a preparative HPLC system with a C18 column.

-

Elute with a gradient of acetonitrile in water. A typical gradient might be from 10% to 50% acetonitrile over 40 minutes.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to this compound.

-

Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: this compound Extraction and Purification Workflow.

Proposed Anti-inflammatory Signaling Pathway

Many natural products, including iridoids, exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. While the specific mechanism for this compound is yet to be fully elucidated, inhibition of the NF-κB pathway represents a plausible mode of action.

Caption: Proposed NF-κB Signaling Pathway Inhibition.

References

Total Synthesis of Buergerinin F and G: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a natural product isolated from Scrophularia buergeriana. While a direct total synthesis of this compound has not been extensively reported in the scientific literature, this document provides a detailed account of the total synthesis of the closely related and structurally similar compounds, Buergerinin F and G. The synthesis of these analogues offers valuable insights into the chemical strategies that could be applicable for the synthesis of this compound and other related natural products.

This application note presents the complete synthetic route for Buergerinin F and G, starting from the readily available nucleoside, thymidine. The synthesis involves a 15-step linear sequence to afford Buergerinin F, which is then converted to Buergerinin G in a final oxidation step.[1] This protocol provides detailed experimental procedures for each key transformation, along with a comprehensive summary of the reaction yields.

Synthetic Pathway Overview

The total synthesis of Buergerinin F and G, as developed by Han and Lowary, is a linear sequence that showcases a variety of key organic transformations. The pathway commences with the conversion of thymidine to a key glycal intermediate. This is followed by a series of stereocontrolled reactions including hydrogenation, oxidation, Grignard addition, hydroboration, and acetal protection to construct the core structure. Subsequent functional group manipulations, including tosylation and a Wacker oxidation, lead to the penultimate ketone, which upon deprotection yields Buergerinin F. A final regioselective oxidation furnishes Buergerinin G.

Caption: Total Synthesis of Buergerinin F and G.

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis of Buergerinin F and G.

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1-2 | Thymidine | Glycal (3) | (Not specified in detail) | 65 (over 2 steps) |

| 3 | Glycal (3) | Alcohol (4) | H₂, 10% Pd/C | 87 |

| 4 | Alcohol (4) | Ketone (5) | PCC, Celite | 90 |

| 5 | Ketone (5) | Tertiary Alcohol (6) | Vinylmagnesium bromide | 94 |

| 6 | Tertiary Alcohol (6) | Diol (7) | BH₃·THF, then H₂O₂, NaOH | 96 |

| 7 | Diol (7) | Ethylidene Acetal (8) | Ethyl vinyl ether, p-TsOH | 79 |

| 8 | Ethylidene Acetal (8) | Furan (10) | p-TsOH | 95 |

| 9 | Furan (10) | Tosylate (11) | TsCl, pyridine | 98 |

| 10 | Tosylate (11) | Alcohol (12) | LiAlH₄ | 80 |

| 11 | Alcohol (12) | Allylfuran (13) | Vinylmagnesium bromide | 98 |

| 12 | Allylfuran (13) | Ketone (14) | PdCl₂, CuCl, O₂ | 64 |

| 13 | Ketone (14) | Alcohol (16) | NaBH₄ | 95 |

| 14 | Alcohol (16) | Ketone (14) | PCC, Celite | 91 |

| 15 | Ketone (14) | Buergerinin F (1) | 80% aq. AcOH | 100 |

| 16 | Buergerinin F (1) | Buergerinin G (2) | RuCl₃·H₂O, NaIO₄ | 77 |

| Overall | Thymidine | Buergerinin F (1) | ~9 |

Experimental Protocols

Step 1-2: Synthesis of Glycal (3) from Thymidine The known glycal 3 was prepared in two steps from thymidine with an overall yield of 65% following previously established literature procedures.

Step 3: Synthesis of Alcohol (4) A solution of glycal 3 (1.50 g, 4.28 mmol) in methanol (20 mL) was treated with 10% palladium on carbon (150 mg). The reaction mixture was stirred overnight under a hydrogen atmosphere and then filtered through Celite, rinsing with methanol. The crude product was purified by chromatography (2:1 hexane/EtOAc) to give 4 as a colorless syrup (1.37 g, 87%).

Step 4: Synthesis of Ketone (5) To a stirred solution of alcohol 4 (1.30 g, 3.69 mmol) in CH₂Cl₂ (20 mL) was added Celite (2.6 g) and pyridinium chlorochromate (PCC, 1.59 g, 7.38 mmol). The reaction mixture was stirred for 2 h at room temperature, after which the solvent was evaporated. The residue was purified by chromatography (3:1 hexane/EtOAc) to afford ketone 5 as a white solid (1.16 g, 90%).

Step 5: Synthesis of Tertiary Alcohol (6) A solution of ketone 5 (1.10 g, 3.14 mmol) in anhydrous THF (20 mL) was cooled to -78 °C. Vinylmagnesium bromide (1.0 M in THF, 6.3 mL, 6.3 mmol) was added dropwise. The reaction was stirred for 30 min at -78 °C and then quenched with saturated aqueous NH₄Cl. The product was extracted with EtOAc, and the combined organic layers were dried and concentrated. Chromatography (5:1 hexane/EtOAc) gave 6 as a white solid (1.12 g, 94%).

Step 6: Synthesis of Diol (7) To a solution of tertiary alcohol 6 (1.0 g, 2.63 mmol) in anhydrous THF (15 mL) at 0 °C was added borane-tetrahydrofuran complex (1.0 M in THF, 5.3 mL, 5.3 mmol). The mixture was stirred for 12 h at room temperature. The reaction was cooled to 0 °C, and 3 M aqueous NaOH (2.6 mL) and 30% H₂O₂ (2.6 mL) were added. After stirring for 30 min at room temperature, the product was extracted with EtOAc. The combined organic layers were dried and concentrated, and the residue was purified by chromatography (1:1 hexane/EtOAc) to give diol 7 as a colorless syrup (1.0 g, 96%).

Step 7: Synthesis of Ethylidene Acetal (8) A solution of diol 7 (950 mg, 2.39 mmol) and p-toluenesulfonic acid monohydrate (45 mg, 0.24 mmol) in ethyl vinyl ether (10 mL) was stirred for 1 h at room temperature. The reaction was quenched with saturated aqueous NaHCO₃ and the product was extracted with EtOAc. The organic layer was dried and concentrated. Chromatography (5:1 hexane/EtOAc) afforded 8 as a colorless syrup (800 mg, 79%) as a 12:1 inseparable mixture of diastereomers.

Step 8: Synthesis of Furan (10) A solution of acetal 8 (750 mg, 1.77 mmol) and a catalytic amount of p-TsOH in methanol was stirred, leading to the formation of furan 10 (675 mg, 95%).

Step 9: Synthesis of Tosylate (11) To a solution of furan 10 (650 mg, 1.61 mmol) in pyridine (10 mL) at 0 °C was added p-toluenesulfonyl chloride (460 mg, 2.42 mmol). The reaction was stirred for 12 h at room temperature, then quenched with water. The product was extracted with EtOAc, washed with 1 M HCl and brine, dried, and concentrated to give tosylate 11 (880 mg, 98%).

Step 10: Synthesis of Alcohol (12) To a solution of tosylate 11 (850 mg, 1.52 mmol) in anhydrous THF (15 mL) at 0 °C was added LiAlH₄ (115 mg, 3.04 mmol). The mixture was stirred for 30 min at room temperature and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid was filtered off, and the filtrate was concentrated. Chromatography (3:1 hexane/EtOAc) gave alcohol 12 (470 mg, 80%).

Step 11: Synthesis of Allylfuran (13) A solution of alcohol 12 (450 mg, 1.16 mmol) in anhydrous THF (10 mL) was treated with vinylmagnesium bromide (1.0 M in THF, 2.3 mL, 2.3 mmol) at -78 °C. The reaction was warmed to room temperature and stirred for 1 h before being quenched with saturated aqueous NH₄Cl. The product was extracted with EtOAc, and the organic layer was dried and concentrated to give allylfuran 13 (470 mg, 98%).

Step 12: Synthesis of Ketone (14) A mixture of PdCl₂ (19 mg, 0.11 mmol) and CuCl (108 mg, 1.09 mmol) in 10:1 DMF/H₂O (5.5 mL) was stirred under an oxygen atmosphere for 1 h. A solution of allylfuran 13 (450 mg, 1.09 mmol) in DMF (5 mL) was added, and the mixture was stirred for 20 h at room temperature under an oxygen atmosphere. The reaction was quenched with water and extracted with ether. The organic layer was washed with brine, dried, and concentrated. Chromatography (5:1 hexane/EtOAc) gave ketone 14 (300 mg, 64%) as an 8:1 mixture with an aldehyde byproduct.

Step 13: Synthesis of Alcohol (16) To a solution of ketone 14 (280 mg, 0.65 mmol) in methanol (5 mL) at 0 °C was added NaBH₄ (50 mg, 1.3 mmol). After stirring for 30 min, the reaction was quenched with acetone and the solvent was evaporated. The residue was purified by chromatography (3:1 hexane/EtOAc) to give alcohol 16 (265 mg, 95%).

Step 14: Re-oxidation to Ketone (14) To a solution of alcohol 16 (250 mg, 0.58 mmol) in CH₂Cl₂ (5 mL) was added Celite (500 mg) and PCC (250 mg, 1.16 mmol). The mixture was stirred for 2 h at room temperature, and the solvent was evaporated. Chromatography (5:1 hexane/EtOAc) afforded pure ketone 14 (225 mg, 91%).

Step 15: Synthesis of Buergerinin F (1) A solution of ketone 14 (210 mg, 0.49 mmol) in 80% aqueous acetic acid (5 mL) was refluxed for 1 h. The solvent was removed under reduced pressure to give Buergerinin F (1) in quantitative yield (83 mg).

Step 16: Synthesis of Buergerinin G (2) To a stirred solution of Buergerinin F (1) (20 mg, 0.12 mmol) in 1:1:1 CCl₄/acetonitrile/H₂O (1.5 mL) were added sodium bicarbonate (65 mg, 0.78 mmol) and sodium periodate (140 mg, 0.65 mmol). After 15 min, ruthenium(III) chloride hydrate (10 mg, 0.05 mmol) was added. After 22 h of stirring, brine was added, and the product was extracted with CH₂Cl₂. The organic layer was dried and concentrated, and the product was purified by chromatography (1:4 hexane/EtOAc) to give Buergerinin G (2) as a white solid (17 mg, 77%).[1]

Conclusion

The detailed synthetic route and protocols provided herein for Buergerinin F and G offer a valuable resource for chemists engaged in natural product synthesis and drug discovery. The successful 16-step synthesis, with a respectable overall yield, demonstrates a practical approach to this class of molecules. The methodologies employed are robust and can likely be adapted for the synthesis of other Buergerinin analogues, including the elusive this compound, thereby facilitating further investigation into their biological activities.

References

Application Notes and Protocols for the Quantification of Buergerinin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buergerinin B is a natural product isolated from Scrophularia buergeriana. As a compound of interest for further research and potential therapeutic development, robust and reliable analytical methods for its quantification are essential. This document provides a comprehensive guide to developing and implementing analytical methodologies for the quantification of this compound in various matrices. Due to the limited availability of published methods specific to this compound, this application note outlines proposed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). These protocols are based on established analytical principles for the quantification of natural products and provide a strong foundation for researchers to develop and validate their own assays.

Introduction to this compound

This compound is a chemical entity with the molecular formula C9H14O5[1]. It has been identified in Scrophularia buergeriana[1]. The development of validated analytical methods is a critical step in advancing the study of this compound, enabling accurate measurement in preclinical and clinical research.

Proposed Analytical Methods

The following sections detail proposed analytical methods for the quantification of this compound. These methods are based on common techniques used for the analysis of natural products and should be validated for specificity, linearity, accuracy, precision, and sensitivity for the intended application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of analytes that possess a UV chromophore[2]. Given the structure of this compound, it is anticipated to have a UV absorbance profile that allows for its detection.

2.1.1. Experimental Protocol: HPLC-UV

a) Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 gram of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

b) Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |

2.1.2. Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical data that should be generated during the validation of the HPLC-UV method.

| Validation Parameter | Acceptance Criteria | Example Data |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Range (µg/mL) | To be determined | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 1.0 |

| Precision (%RSD) | Intra-day: ≤ 2%Inter-day: ≤ 3% | Intra-day: 1.5%Inter-day: 2.5% |

| Accuracy (% Recovery) | 80 - 120% | 98.5% |

| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 99% |

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method is recommended[3][4]. This technique is particularly useful for quantifying low concentrations of the analyte.

2.2.1. Experimental Protocol: UPLC-MS/MS

a) Sample Preparation (from Biological Matrix, e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter through a 0.22 µm syringe filter before injection.

b) UPLC-MS/MS Conditions

| Parameter | Recommended Condition |

| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 5-95% B5-6 min: 95% B6-7 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

2.2.2. Data Presentation: UPLC-MS/MS Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Example Data |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Range (ng/mL) | To be determined | 0.1 - 50 |

| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise ratio of 3:1 | 0.03 |

| Limit of Quantification (LOQ) (ng/mL) | Signal-to-Noise ratio of 10:1 | 0.1 |

| Precision (%RSD) | Intra-day: ≤ 15%Inter-day: ≤ 15% | Intra-day: 8%Inter-day: 11% |

| Accuracy (% Recovery) | 85 - 115% | 102% |

| Matrix Effect | To be assessed | Within acceptable limits |

| Stability | Freeze-thaw, short-term, long-term | Stable under tested conditions |

Visualizations

Experimental Workflow

Caption: General experimental workflow for this compound quantification.

Method Development and Validation Logic

References

Application Notes and Protocols for In Vivo Administration of Berberine in Animal Models

Disclaimer: Initial searches for "Buergerinin B" did not yield any relevant scientific information, suggesting a possible misspelling. Based on phonetic similarity and the availability of extensive research, this document focuses on Berberine , a well-studied natural compound with a wide range of applications in in vivo animal models.

Introduction

Berberine is an isoquinoline alkaloid present in several medicinal plants, including those of the Berberis genus (e.g., Berberis vulgaris) and Coptis chinensis.[1] It is widely recognized for its therapeutic potential, demonstrated through its anti-inflammatory, anti-cancer, and metabolic-regulating properties. In preclinical research, berberine has been extensively studied in various animal models to evaluate its efficacy and underlying mechanisms of action in a range of diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[1][2][3]

These application notes provide a comprehensive overview of the in vivo administration of berberine in animal models, with detailed protocols and data summaries to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving the administration of berberine to animal models.

Table 1: Berberine Dosage and Administration in Cancer Models

| Animal Model | Cancer Type | Route of Administration | Dosage | Key Findings | Reference |

| Mice | Breast Cancer | Not Specified | Not Specified | Reduced tumor volume and weight | [2] |

| Mice | Lung Cancer | Not Specified | Not Specified | Reduced tumor volume and weight | [2] |

| Mice | Colorectal Cancer | Not Specified | Not Specified | Insufficient evidence of anti-tumor effect | [2] |

| Mice | Gastric Cancer | Not Specified | Not Specified | Insufficient evidence of anti-tumor effect | [2] |

Table 2: Berberine Dosage and Administration in Metabolic Disease Models

| Animal Model | Disease Model | Route of Administration | Dosage | Duration | Key Findings | Reference |

| C57BL/6J Mice | High-Fat Diet-Induced Obesity | Oral Gavage | Not Specified | Not Specified | Reduced blood glucose, alleviated insulin resistance, improved lipid metabolism | [3] |

| db/db Mice | Type 2 Diabetes | Intraperitoneal | 5 mg/kg/day | 3 weeks | Significantly reduced body weight | [4] |

| db/db Mice | Type 2 Diabetes | Oral Gavage | 560 mg/kg/day | 7 days | Significantly reduced basal hyperglycemia | [4] |

| Rats | High-Fat Diet-Induced Insulin Resistance | Oral Gavage | 380 mg/kg/day | 2 weeks | Reduced body weight gain, improved whole-body insulin sensitivity | [4] |

Table 3: Berberine Dosage and Administration in a Liver Transplant Model

| Animal Model | Application | Route of Administration | Concentration | Key Findings | Reference |

| Not Specified | Ex vivo liver transplant | Addition to preservation solution | Not Specified | Preserved mitochondrial function and bioenergetics | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of berberine.

Protocol 1: Evaluation of Anti-Tumor Effects of Berberine in a Xenograft Mouse Model

-

Animal Model: Nude mice (athymic), 4-6 weeks old.

-

Cell Line: Human breast cancer cell line (e.g., MCF-7).

-

Tumor Induction: Subcutaneously inject 5 x 10^6 MCF-7 cells in 100 µL of PBS into the flank of each mouse.

-

Treatment Groups:

-

Control Group: Administer vehicle (e.g., saline or 0.5% carboxymethylcellulose).

-

Berberine Group: Administer berberine at a predetermined dose (e.g., 10 mg/kg body weight).

-

-

Administration:

-

Route: Intraperitoneal injection or oral gavage.

-

Frequency: Daily for a specified period (e.g., 21 days).

-

-

Monitoring and Data Collection:

-

Measure tumor volume every 3 days using a caliper (Volume = 0.5 × length × width²).

-

Record body weight of the animals twice a week.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

-

Analysis:

-

Perform histological analysis of the tumor tissue.

-

Analyze relevant biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis) using immunohistochemistry.

-

Protocol 2: Assessment of Berberine on Metabolic Syndrome in a High-Fat Diet-Induced Mouse Model

-

Animal Model: C57BL/6J mice, 6 weeks old.

-

Diet Induction:

-

Control Group: Feed a standard chow diet.

-

High-Fat Diet (HFD) Group: Feed a diet with 45-60% of calories from fat for 8-12 weeks to induce obesity and insulin resistance.

-

-

Treatment Groups:

-

HFD Control Group: HFD + vehicle.

-

HFD Berberine Group: HFD + berberine (e.g., 100 mg/kg body weight).

-

-

Administration:

-

Route: Oral gavage.

-

Frequency: Daily for 4-8 weeks.

-

-

Monitoring and Data Collection:

-

Monitor food intake and body weight weekly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.

-

Collect blood samples for analysis of glucose, insulin, and lipid profiles (triglycerides, cholesterol).

-

At the end of the study, collect liver and adipose tissue for histological analysis and gene expression studies.

-

-

Analysis:

Signaling Pathways and Visualizations

Berberine exerts its therapeutic effects by modulating multiple signaling pathways.

Anti-Alzheimer's Disease Mechanisms of Berberine

Berberine has shown neuroprotective effects in animal models of Alzheimer's disease through various mechanisms. It can inhibit the hyper-phosphorylation of Tau protein, a key pathological hallmark of the disease. This effect may be linked to the activation of the PI3K/Akt/GSK-3β pathway, which in turn restores the activity of protein phosphatase 2A.[1] Furthermore, berberine can reduce the production of amyloid-beta (Aβ) peptides by inhibiting the expression of beta-secretase (BACE1) through the activation of the ERK1/2 signaling pathway.[1]

Experimental Workflow for In Vivo Berberine Studies

A typical workflow for an in vivo study investigating the effects of berberine involves several key stages, from initial planning and animal model selection to data analysis and interpretation.

References

- 1. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berberine Relieves Metabolic Syndrome in Mice by Inhibiting Liver Inflammation Caused by a High-Fat Diet and Potential Association With Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Addition of Berberine to Preservation Solution in an Animal Model of Ex Vivo Liver Transplant Preserves Mitochondrial Function and Bioenergetics from the Damage Induced by Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Buergerinin B: Application Notes and Protocols for Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is an iridoid natural product isolated from plants of the Scrophularia genus, such as Scrophularia buergeriana and Scrophularia ningpoensis.[1][2] Iridoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] While research on this compound as an isolated compound is still in its nascent stages, preliminary studies involving extracts containing this molecule suggest its potential as a therapeutic agent.

These application notes provide an overview of the current understanding of this compound's therapeutic potential and offer detailed protocols for key experiments to facilitate further research into its mechanism of action and efficacy.

Potential Therapeutic Applications

Based on the biological activities of related compounds and initial in silico and in vitro studies of formulations containing this compound, its therapeutic potential may extend to the following areas:

-

Anti-inflammatory Effects: Iridoids are widely recognized for their anti-inflammatory properties.[1][2] Molecular docking studies predict that this compound may interact with key inflammatory signaling pathways, including NF-κB and p38 MAPK.

-

Anticancer Activity: A study on the traditional Chinese medicine formulation Xiao-Luo-Wan, which contains this compound, demonstrated cytotoxic effects against human uterine leiomyoma cells.[3][4] This suggests that this compound could be investigated for its potential as an anticancer agent.

-

Neuroprotective Effects: Other iridoids isolated from Scrophularia species have shown neuroprotective properties, indicating a potential avenue for research for this compound.[5]

Data Presentation

Currently, there is limited quantitative data available for isolated this compound. The following table summarizes the available data from a study on a multi-component traditional Chinese medicine extract containing this compound.

Table 1: In Vitro Activity of a this compound-Containing Extract

| Cell Line | Assay | Target | IC50 / Effect | Reference |

| Human Uterine Leiomyoma Cells (UMCs) | Cell Viability (CCK-8) | Cell Proliferation | IC50 of 63.21% (of drug-containing serum) | [3][4] |

Note: The IC50 value presented is for the complete Xiao-Luo-Wan extract and not for purified this compound. Further studies are required to determine the specific activity of this compound.

Signaling Pathways

Computational modeling suggests that this compound may exert its effects by modulating the NF-κB and p38 MAPK signaling pathways, which are critical in inflammation and cancer.

Experimental Protocols

The following protocols are adapted from methodologies used to study the effects of a this compound-containing extract and can be applied to the investigation of the purified compound.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines (e.g., human uterine leiomyoma cells).

Materials:

-

This compound

-

Human Uterine Leiomyoma Cells (UMCs) or other target cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium at desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the cells for 24, 48, and 72 hours.

-

At each time point, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

This compound

-

Target cell line

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate for 24 hours.

-

Treat cells with this compound at the desired concentrations for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to detect changes in the expression and phosphorylation of proteins in the NF-κB and p38 MAPK pathways.

Materials:

-

This compound

-

Target cell line

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound represents a promising natural product for therapeutic development, particularly in the areas of inflammation and cancer. The provided protocols offer a framework for researchers to investigate its biological activities and elucidate its mechanisms of action. It is important to note that further research is critically needed to establish the specific efficacy and safety profile of isolated this compound.

References

Buergerinin B: Application Notes for Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buergerinin B is a naturally occurring iridoid isolated from the roots of Scrophularia buergeriana, a plant used in traditional medicine.[1][2][3] While research on this compound is in its nascent stages, preliminary computational and indirect experimental evidence suggests its potential as a bioactive compound. This document provides an overview of the current understanding of this compound's potential mechanism of action and detailed protocols for its investigation, based on available literature.

Recent studies involving the traditional Chinese medicine formulation Xiao-Luo-Wan, which contains this compound, have pointed towards a potential role for this compound in modulating cellular pathways related to cell proliferation and apoptosis.[4][5][6] Specifically, molecular docking studies have predicted that this compound may interact with key signaling proteins such as Tripartite Motif Containing 9 (TRIM9), Nuclear Factor-kappa B (NF-κB), and p38 Mitogen-Activated Protein Kinase (p38MAPK).[4][5][6] These findings suggest that this compound could be a valuable tool for studying signaling cascades implicated in inflammatory diseases and cancer.

These application notes are intended to guide researchers in designing and executing experiments to elucidate the precise mechanism of action of this compound.

Quantitative Data

While specific experimental IC50 values for this compound are not yet available in the public domain, molecular docking studies have provided predicted binding affinities of this compound to key protein targets. This data can be valuable for guiding initial experimental design.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| This compound | TRIM9 | < -5.0 |

| This compound | NF-κB p65 | < -5.0 |

| This compound | p38MAPK | < -5.0 |

| Data from molecular docking simulations performed on the components of Xiao-Luo-Wan drug-containing serum.[4][5] |

Postulated Signaling Pathways

Based on molecular docking predictions, this compound may exert its biological effects by modulating the NF-κB and p38MAPK signaling pathways. The following diagrams illustrate these potential interactions.

Caption: Predicted this compound interaction with the NF-κB signaling pathway.

Caption: Predicted this compound interaction with the p38MAPK signaling pathway.

Experimental Protocols

The following protocols are adapted from methodologies used in the study of Xiao-Luo-Wan, which contains this compound, and are suitable for investigating the effects of the purified compound on cell lines such as human uterine leiomyoma cells (UMCs).[4][5][6]

Cell Viability Assay (CCK-8)